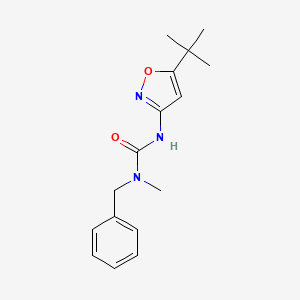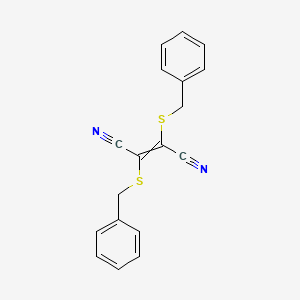
2,3-Bis(benzylsulfanyl)but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is an organic compound with the molecular formula C18H14N2S2 This compound is characterized by the presence of two benzylsulfanyl groups attached to a butenedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile typically involves the reaction of benzyl bromide with disodium maleonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl bromide (C7H7Br) and disodium maleonitrile (C4H2N2Na2).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(benzylsulfanyl)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(benzylsulfanyl)but-2-enedinitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile groups can participate in hydrogen bonding or coordination with metal ions, while the benzylsulfanyl groups can undergo redox reactions or form covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(benzylamino)but-2-enedinitrile: This compound has amino groups instead of sulfanyl groups, leading to different chemical properties and reactivity.
2,3-Bis(benzylideneamino)but-2-enedinitrile:
Uniqueness
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of nitrile and sulfanyl functionalities makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
52626-59-2 |
|---|---|
Molekularformel |
C18H14N2S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2,3-bis(benzylsulfanyl)but-2-enedinitrile |
InChI |
InChI=1S/C18H14N2S2/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
InChI-Schlüssel |
JTFCCWUAKVJNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)SCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


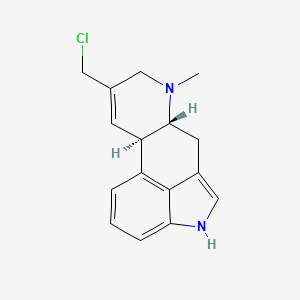
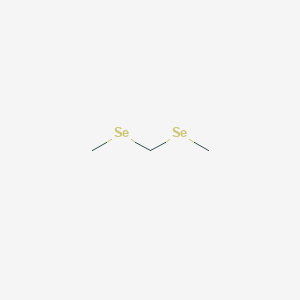

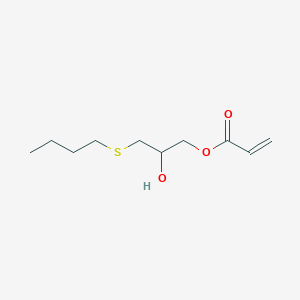

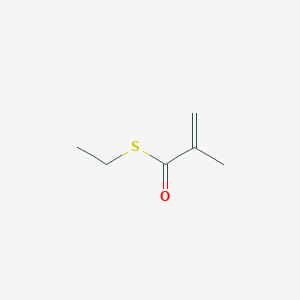
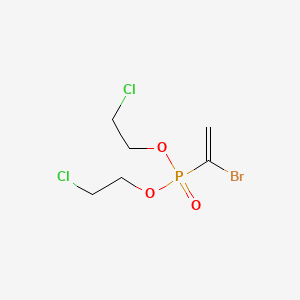
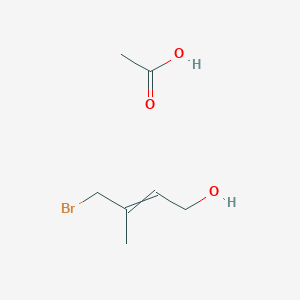
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)


